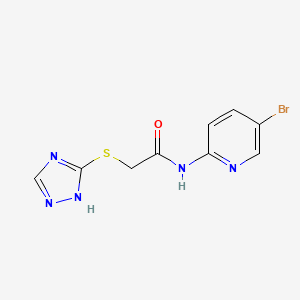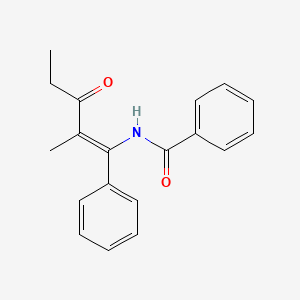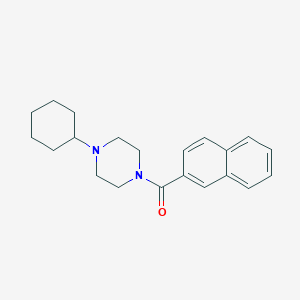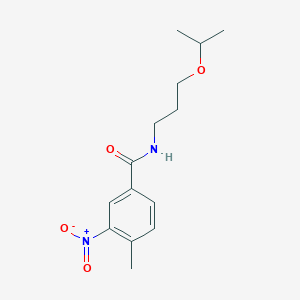
N-(5-bromo-2-pyridinyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide is a useful research compound. Its molecular formula is C9H8BrN5OS and its molecular weight is 314.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.96329 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has indicated that derivatives of N-(5-bromo-2-pyridinyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide exhibit significant antimicrobial properties. For instance, compounds synthesized from related acetamide derivatives have shown good antimicrobial activity against various strains, including high activity towards most tested strains in some cases (Fahim & Ismael, 2019). This suggests their potential as a basis for developing new antimicrobial agents.
Enzyme Inhibition
The modifications of the acetamide group in certain compounds to include alkylurea moieties have resulted in significant antiproliferative activities and reduced acute oral toxicity. These compounds have shown inhibitory activity against PI3Ks and mTOR, suggesting their potential as anticancer agents with low toxicity (Wang et al., 2015).
Synthesis of Novel Compounds
The chemical versatility of this compound and its derivatives allows for the synthesis of various novel compounds with potential biological activities. For instance, a study describes the synthesis of pyridine derivatives through Suzuki cross-coupling reactions, highlighting their potential as chiral dopants for liquid crystals and their biological activities, such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Antitumor Activity
Several studies have investigated the antitumor activities of compounds related to this compound. Some compounds have shown promising inhibitory effects on different human tumor cell lines, suggesting their potential as novel antitumor agents. For example, novel synthesis approaches have led to nicotinamide derivatives exhibiting cytotoxic properties, with some demonstrating moderate activities against various human tumor cell lines (Girgis et al., 2006).
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5OS/c10-6-1-2-7(11-3-6)14-8(16)4-17-9-12-5-13-15-9/h1-3,5H,4H2,(H,11,14,16)(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRYOOJCYJVAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CSC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4596780.png)

![1-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4596800.png)
![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-fluorobenzamide](/img/structure/B4596807.png)
![N-1,3-benzothiazol-2-yl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4596809.png)



![2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4596831.png)
![N-{2-(4-fluorophenyl)-1-[(isobutylamino)carbonyl]vinyl}benzamide](/img/structure/B4596839.png)
![N-butyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4596848.png)
![4-chloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4596850.png)

![2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4596873.png)
